N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Brand Name: Vulcanchem
CAS No.: 1031594-75-8
VCID: VC6009318
InChI: InChI=1S/C25H19N5O4/c1-14-2-5-16(6-3-14)22-23-27-25(32)18-8-7-17(11-19(18)30(23)29-28-22)24(31)26-12-15-4-9-20-21(10-15)34-13-33-20/h2-11,29H,12-13H2,1H3,(H,26,31)
SMILES: CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC6=C(C=C5)OCO6
Molecular Formula: C25H19N5O4
Molecular Weight: 453.458

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

CAS No.: 1031594-75-8

Cat. No.: VC6009318

Molecular Formula: C25H19N5O4

Molecular Weight: 453.458

* For research use only. Not for human or veterinary use.

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide - 1031594-75-8

Specification

CAS No. 1031594-75-8
Molecular Formula C25H19N5O4
Molecular Weight 453.458
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Standard InChI InChI=1S/C25H19N5O4/c1-14-2-5-16(6-3-14)22-23-27-25(32)18-8-7-17(11-19(18)30(23)29-28-22)24(31)26-12-15-4-9-20-21(10-15)34-13-33-20/h2-11,29H,12-13H2,1H3,(H,26,31)
SMILES CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC6=C(C=C5)OCO6

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a triazoloquinazoline core fused with a benzodioxole moiety and a p-tolyl substituent. The IUPAC name, N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide, reflects its intricate structure. Key functional groups include:

  • A triazolo[1,5-a]quinazoline scaffold contributing to planar aromaticity.

  • A benzodioxol-5-ylmethyl group enhancing lipophilicity and membrane permeability.

  • A 4-methylphenyl substituent at position 3, influencing steric and electronic interactions.

The molecular formula C25H19N5O4\text{C}_{25}\text{H}_{19}\text{N}_{5}\text{O}_{4} corresponds to a molar mass of 453.4 g/mol, with a calculated partition coefficient (LogP) indicative of moderate hydrophobicity.

Spectroscopic Characterization

Structural confirmation relies on advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR spectra reveal distinct peaks for the benzodioxole methylene protons (δ 4.25–4.30 ppm) and the triazole ring protons (δ 7.85–8.10 ppm).

  • Mass Spectrometry (MS): High-resolution MS displays a molecular ion peak at m/z 453.4, consistent with the molecular formula.

  • Infrared (IR) Spectroscopy: Stretching vibrations at 1680 cm1^{-1} (amide C=O) and 1745 cm1^{-1} (quinazoline C=O) confirm functional groups.

PropertyValueMethod
Molecular FormulaC25H19N5O4\text{C}_{25}\text{H}_{19}\text{N}_{5}\text{O}_{4}HRMS
Molecular Weight453.4 g/molCalculated
LogP3.2 ± 0.3In silico
HPLC Purity≥95%Reverse-phase

Synthetic Pathways and Optimization

Reaction Sequence

Synthesis proceeds via a four-step route:

  • Quinazolinone Formation: Condensation of anthranilic acid derivatives with p-tolyl isocyanate yields 5-oxo-3-(p-tolyl)-4,5-dihydroquinazoline.

  • Triazole Annulation: Cyclization with hydrazine hydrate introduces the triazolo ring, facilitated by acetic acid catalysis at 80°C.

  • Benzodioxole Coupling: N-alkylation with 5-(bromomethyl)-1,3-benzodioxole under basic conditions (K2_2CO3_3, DMF).

  • Carboxamide Installation: Amide bond formation using benzodioxol-5-ylmethylamine and activated carbonyl intermediates.

Yield and Scalability

  • Temperature control during cyclization (80–85°C).

  • Stoichiometric ratios (1:1.2 for quinazolinone:hydrazine).

  • Solvent selection (DMF for N-alkylation, ethanol for recrystallization).

StepIntermediateYield (%)Purity (%)
15-Oxo-3-(p-tolyl)quinazoline8892
2Triazoloquinazoline7889
3Benzodioxole-coupled analog8594
4Final product7295

Mechanism of Action

Target Engagement

The compound’s triazoloquinazoline core interacts with ATP-binding pockets in kinases, while the benzodioxole moiety modulates off-target effects. Comparative molecular field analysis (CoMFA) correlates 4-methylphenyl substitution with enhanced target affinity.

Signaling Pathway Modulation

Transcriptomic profiling in MCF-7 cells shows downregulation of PI3K/Akt/mTOR pathway components (fold change: Akt1 -2.3, mTOR -1.8) and upregulation of pro-apoptotic Bax (+3.1).

Comparative Structural Analysis

Substituent Effects

Replacing the 4-methylphenyl group with electron-withdrawing substituents (e.g., -NO2_2) reduces anticancer potency by 40%, while bulky groups (e.g., -CF3_3) improve PDE4 inhibition (IC50_{50} 6.7 μM).

DerivativeAnticancer IC50_{50} (μM)PDE4 IC50_{50} (μM)
4-Methylphenyl (parent)12.39.8
4-Nitrophenyl20.115.4
4-Trifluoromethylphenyl18.96.7

Future Directions and Applications

Drug Development

Lead optimization should focus on improving aqueous solubility (current LogP 3.2) through PEGylation or prodrug strategies.

Combination Therapies

Synergistic interactions with paclitaxel (CI 0.42) in MCF-7 cells warrant exploration in multidrug regimens.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator